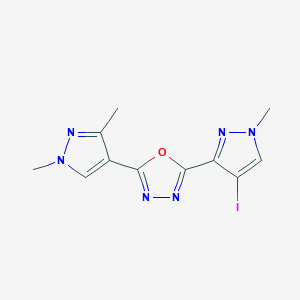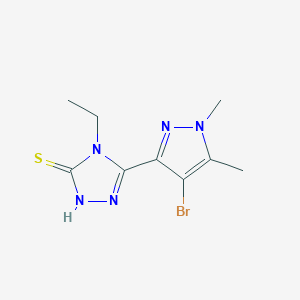![molecular formula C17H22N8OS B4378671 4-(3-MORPHOLINOPROPYL)-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4378671.png)
4-(3-MORPHOLINOPROPYL)-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Descripción general
Descripción
4-(3-MORPHOLINOPROPYL)-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a tetrazole ring, and a morpholine group
Métodos De Preparación
The synthesis of 4-(3-MORPHOLINOPROPYL)-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole and tetrazole rings, followed by the introduction of the morpholine group and the thiol functionality. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The morpholine group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(3-MORPHOLINOPROPYL)-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and tetrazole rings can form hydrogen bonds and coordinate with metal ions, while the morpholine group can enhance solubility and bioavailability. These interactions can modulate biological pathways and lead to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds include other triazole and tetrazole derivatives, such as:
- 4-[3-(4-morpholinyl)propyl]-4H-1,2,4-triazole-3-thiol
- 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol These compounds share structural similarities but differ in their specific functional groups and substituents, which can influence their chemical reactivity and biological activity. The unique combination of the triazole, tetrazole, and morpholine groups in 4-(3-MORPHOLINOPROPYL)-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE makes it particularly interesting for research and development.
Propiedades
IUPAC Name |
4-(3-morpholin-4-ylpropyl)-3-[(5-phenyltetrazol-2-yl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8OS/c27-17-20-18-15(24(17)8-4-7-23-9-11-26-12-10-23)13-25-21-16(19-22-25)14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBMDAZXKBMNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=NNC2=S)CN3N=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4378596.png)

![4-(3-METHOXYPROPYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4378605.png)
![4-BENZYL-5-[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4378606.png)
![4-(2-FURYLMETHYL)-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4378611.png)
![4-BUTYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4378618.png)
![N'~1~-[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE](/img/structure/B4378635.png)
![[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4378637.png)
![[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE](/img/structure/B4378655.png)
![4-{[5-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL]OXY}BENZONITRILE](/img/structure/B4378666.png)
![4-{[(E)-1-(3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4378669.png)
![4-ETHYL-5-[2-(3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4378675.png)

![5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-[3-(DIMETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4378684.png)
